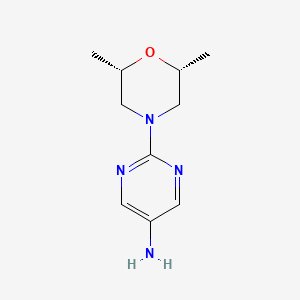

2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine

Description

Properties

IUPAC Name |

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6,11H2,1-2H3/t7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEDWBCFSXDDRO-OCAPTIKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine typically involves the reaction of a pyrimidine derivative with a morpholine derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions where one of the substituents on the pyrimidine ring is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.

Scientific Research Applications

2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Pharmacological and Physicochemical Properties

Table 2: Functional Comparison

Key Differentiators

Solubility and Retention: The dimethylmorpholino group in this compound reduces solubility, enabling prolonged lung retention in inhaled therapies . In contrast, methoxy or halogen substituents (e.g., 4,6-Dimethoxypyrimidin-5-amine) increase solubility but shorten duration of action .

Stereochemical Complexity : The (2R,6S) configuration requires precise synthesis, unlike achiral analogs such as 4,6-Dimethoxypyrimidin-5-amine .

Target Selectivity: The morpholino group enhances binding to kinases like PI3Kδ and mTOR, whereas simpler amines (e.g., 5-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]pyridin-2-amine) target broader kinase families .

Biological Activity

2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a dimethylmorpholino group, which enhances its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₁₄N₄O

- Molecular Weight : 218.25 g/mol

- CAS Number : 1593752-33-0

The biological activity of this compound primarily involves its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer cell proliferation and survival.

- Modulation of Signaling Pathways : It impacts signaling pathways associated with apoptosis and cell cycle regulation, making it a candidate for cancer therapy.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

Biological Activity Data

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 15 µM. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential use in treating infections caused by resistant bacterial strains.

Research Findings

Recent studies have employed molecular docking and dynamics simulations to explore the binding affinity of this compound to its biological targets. The findings indicate strong interactions with key residues in the active sites of target proteins, suggesting that structural modifications could enhance its efficacy.

Q & A

Q. Basic Research Focus

- -NMR : Distinct methyl doublets (δ 1.20 ppm, J = 6.44 Hz) confirm the morpholino ring’s stereochemistry.

- LCMS : Molecular ion peak at m/z 208 (M+H)+ validates molecular weight.

- 2D NMR (COSY, NOESY) : Resolves coupling patterns and spatial proximity of protons, critical for verifying substituent orientation .

How can researchers address discrepancies in spectral data for morpholino-pyrimidine derivatives?

Advanced Research Focus

Data contradictions (e.g., unexpected splitting patterns in NMR) often arise from conformational flexibility or residual solvent effects. Strategies include:

- Variable-temperature NMR : To assess dynamic rotational barriers.

- X-ray crystallography : Definitive structural assignment via crystal lattice analysis (e.g., bond angles, torsional strain) .

- DFT calculations : Simulate NMR spectra to compare experimental vs. theoretical data .

What QSAR parameters are critical for predicting the bioactivity of pyrimidin-5-amine derivatives?

Advanced Research Focus

Quantitative Structure-Activity Relationship (QSAR) models for pyrimidine analogs highlight:

- Lipophilicity (Log P) : Optimal values (~2–3) enhance membrane permeability.

- Steric parameters (SMR) : Bulky substituents (e.g., dimethylmorpholino) improve target binding but may reduce solubility.

- Electronic effects : Electron-donating groups (e.g., amines) modulate H-bonding with biological targets .

How does the stability of this compound vary under different storage conditions?

Basic Research Focus

Stability studies on related pyrimidines indicate degradation via hydrolysis or oxidation. Recommendations:

- Storage : Inert atmosphere (N), desiccated at –20°C.

- Buffered solutions : Use pH 6–7 to minimize amine protonation.

- Avoid DMSO : Degradation of aminopyrimidines in DMSO is documented; use acetonitrile or methanol instead .

What strategies are effective for designing analogs of this compound to improve pharmacokinetic properties?

Q. Advanced Research Focus

- Bioisosteric replacement : Substitute morpholino with piperazine or thiomorpholine to alter solubility and metabolic stability.

- Prodrug approaches : Esterification of the amine group to enhance oral bioavailability.

- Metabolic profiling : Use liver microsomes to identify vulnerable sites (e.g., morpholino ring oxidation) for targeted modification .

Methodological Notes

- Stereochemical Analysis : Prioritize chiral chromatography and X-ray crystallography to resolve ambiguities .

- Data Validation : Cross-reference spectral data with synthetic intermediates and computational models .

- Biological Assays : Pair QSAR predictions with in vitro enzymatic assays (e.g., kinase inhibition) to validate activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.